

# ATTO 565: A Comprehensive Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: ATTO 565

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical and spectral properties of **ATTO 565**, a high-performance fluorescent dye widely utilized in biological research and advanced microscopy. As a member of the rhodamine family of dyes, **ATTO 565** is distinguished by its intense absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a versatile tool for a range of applications from single-molecule detection to live-cell imaging.<sup>[1][2][3][4][5]</sup>

## Core Photophysical and Spectral Characteristics

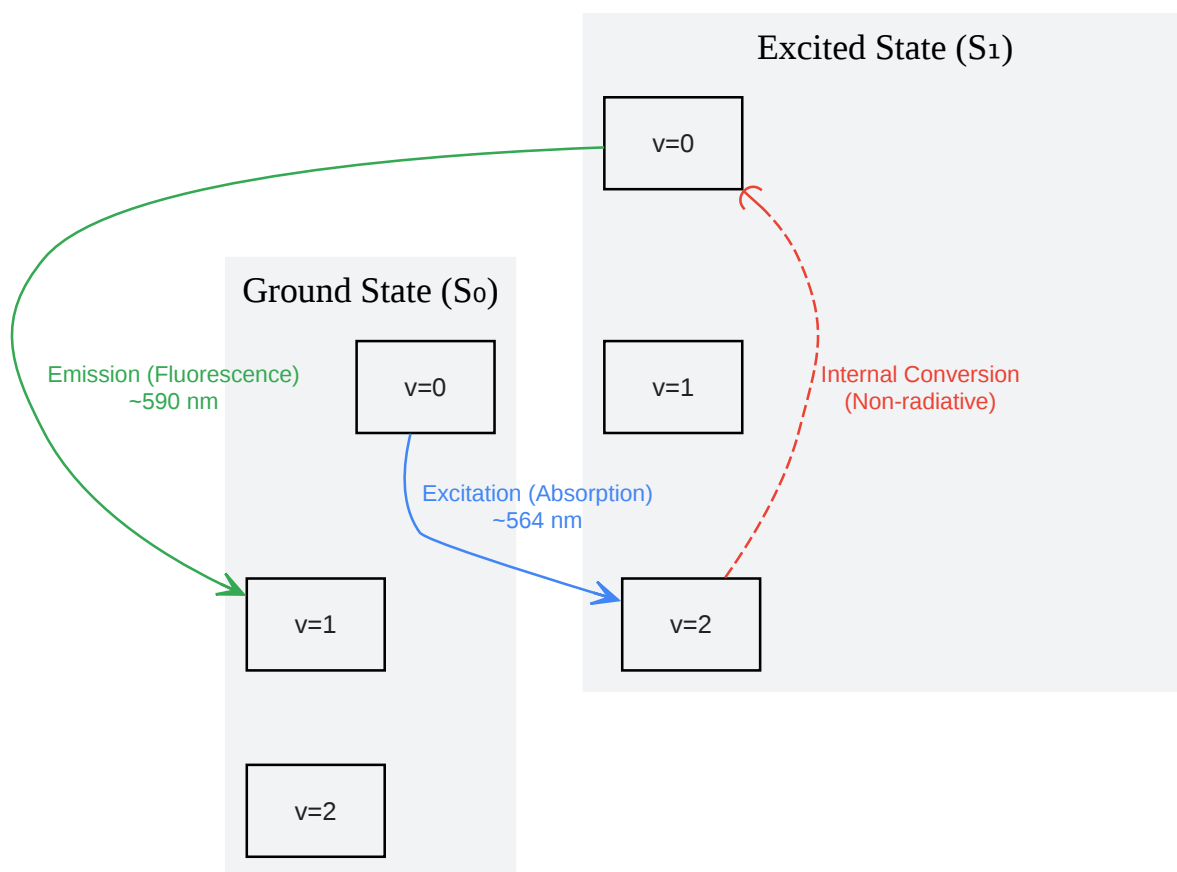
**ATTO 565** exhibits strong absorption in the yellow-green region of the visible spectrum and emits in the orange-red region, providing a significant Stokes shift that simplifies fluorescence detection by reducing the interference of excitation light with the emission signal.<sup>[1]</sup> Its robust photostability allows for extended imaging periods, which is critical for studying dynamic biological processes.<sup>[1][6]</sup> The dye is moderately hydrophilic and its NHS ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.<sup>[6][7][8]</sup>

The key photophysical parameters of **ATTO 565** are summarized in the table below, offering essential data for designing and analyzing fluorescence-based experiments.

Property	Value
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	562 - 564 nm[1][6][7][9][10]
Maximum Emission Wavelength ( $\lambda_{em}$ )	589 - 592 nm[6][7][9][11][12]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup> [6][7][10]
Fluorescence Quantum Yield ( $\Phi$ )	90%[2][3][6][7][10][11]
Fluorescence Lifetime ( $\tau$ )	3.4 - 4.0 ns[6][7][10][13][14]
Molecular Weight (NHS Ester)	~708 g/mol [7][15]
Correction Factor (CF <sub>260</sub> for DNA conjugates)	0.27 - 0.34[10][12]
Correction Factor (CF <sub>280</sub> for Protein conjugates)	0.12 - 0.16[10][12]

## Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. An electron in the ground state ( $S_0$ ) absorbs a photon of light, promoting it to an excited singlet state ( $S_1$ ). Following a rapid, non-radiative internal conversion to the lowest vibrational level of  $S_1$ , the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.



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Simplified Jablonski diagram for **ATTO 565** fluorescence.

## Experimental Protocols

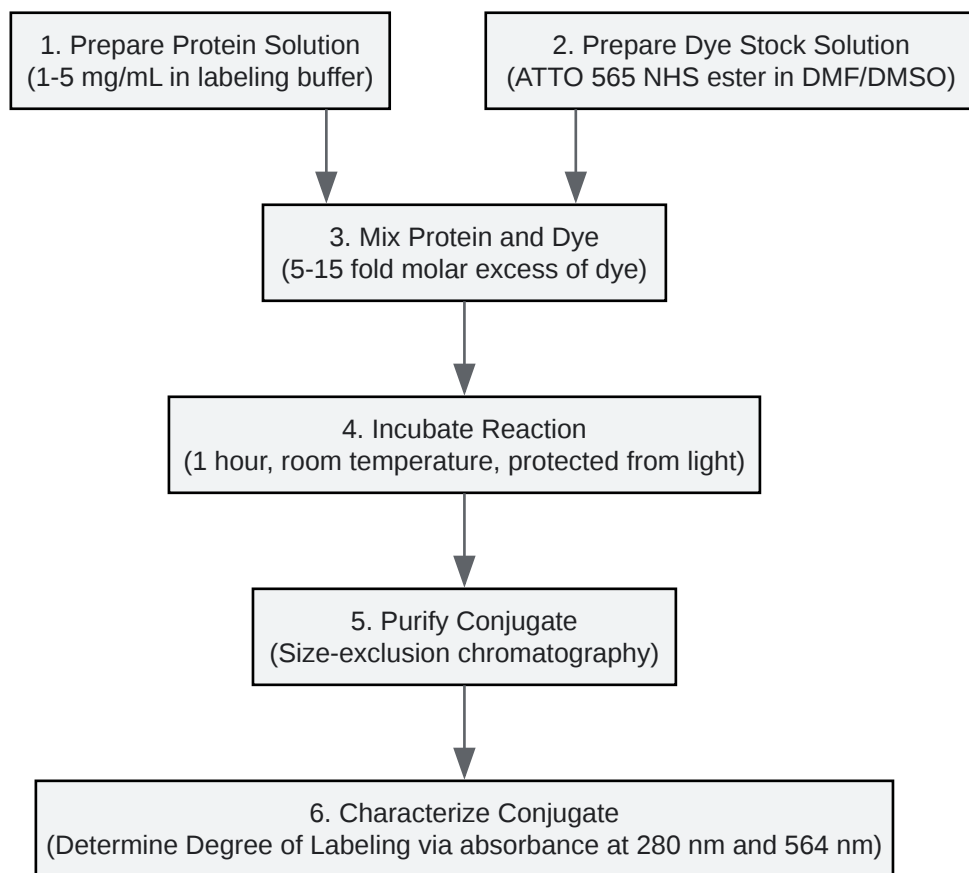
### General Protocol for Protein Labeling with **ATTO 565** NHS Ester

This protocol outlines a general method for conjugating **ATTO 565** NHS ester to a protein. Optimal conditions, such as the molar excess of dye, may need to be adjusted for specific proteins.<sup>[6][7]</sup>

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

- **ATTO 565 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)



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Workflow for protein conjugation with **ATTO 565 NHS ester**.

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.<sup>[7]</sup>
- Dye Preparation: Prepare a stock solution of **ATTO 565 NHS ester** in anhydrous DMF or DMSO.

- **Labeling Reaction:** Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[\[6\]](#)
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[\[6\]](#)
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute contains the **ATTO 565**-protein conjugate.[\[6\]](#)[\[7\]](#)
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).[\[6\]](#)

## Protocol for Quantifying Photostability

This protocol provides a general method for assessing the photostability of **ATTO 565**-labeled molecules on a surface, a critical parameter for quantitative and time-lapse imaging.[\[6\]](#)

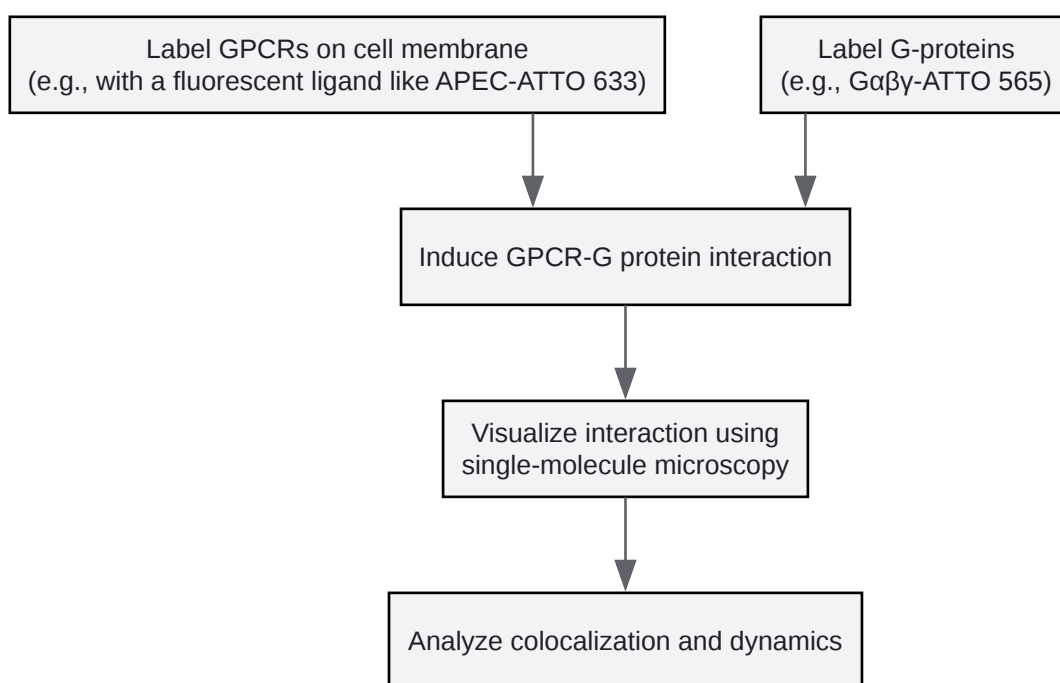
Procedure:

- **Sample Preparation:** Immobilize the **ATTO 565**-labeled molecules (e.g., proteins) on a glass coverslip.
- **Image Acquisition:**
  - Mount the coverslip on a fluorescence microscope.
  - Select a region of interest (ROI) containing the labeled molecules.
  - Use an appropriate laser line for excitation (e.g., 561 nm) at a constant intensity.[\[3\]](#)
  - Acquire a time-lapse series of images with a fixed exposure time until the fluorescence intensity has significantly decreased.[\[6\]](#)
- **Data Analysis:**
  - Measure the mean fluorescence intensity within the ROI for each image in the time series.

- Correct for background fluorescence by subtracting the intensity of a region without labeled molecules.[6]
- Plot the normalized fluorescence intensity as a function of time (or exposure dose).
- The photobleaching lifetime can be determined from the decay curve.

## Application in Advanced Microscopy: GPCR-G Protein Interaction

**ATTO 565** is extensively used in high-resolution and single-molecule microscopy techniques, such as STED, to investigate complex biological processes.[1][5][16] For example, it can be used to study the dynamic interactions between G-protein coupled receptors (GPCRs) and their associated G proteins.[7] In such experiments, different fluorescent labels are used to distinguish the interacting partners.[3]



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Workflow for studying GPCR-G protein interactions.

In a typical experiment, a GPCR might be labeled with a ligand conjugated to a dye like ATTO 633, while the G protein is labeled with **ATTO 565**. [3] Upon activation, the colocalization and

interaction dynamics of the two fluorescently tagged proteins can be monitored using techniques like single-molecule tracking, providing insights into the signaling pathway.<sup>[1][7]</sup> The distinct excitation wavelengths for **ATTO 565** (e.g., 561 nm) and ATTO 633 (e.g., 633 nm) allow for clear differentiation between the two molecules.<sup>[3]</sup>

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